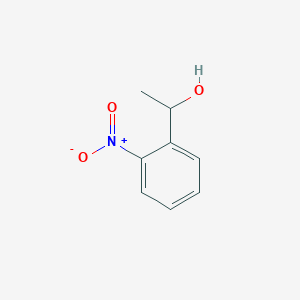

1-(2-Nitrophenyl)ethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47195. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDBYQDNNWCLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-25-2 | |

| Record name | 1-(2-Nitrophenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003205252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3205-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)ethanol from 2-Nitroacetophenone

Abstract

This technical guide provides a comprehensive overview for the synthesis of 1-(2-nitrophenyl)ethanol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this process is the chemoselective reduction of the ketone functionality in 2-nitroacetophenone while preserving the nitro group. This document offers a detailed examination of the underlying chemical principles, a robust experimental protocol, in-depth characterization of the product, and a discussion of potential challenges. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this specific organic transformation.

Strategic Overview: The Imperative of Chemoselectivity

The synthesis of this compound from 2-nitroacetophenone presents a classic challenge in organic synthesis: the selective transformation of one functional group in the presence of another that is also susceptible to reduction. Both the ketone and the nitro group can be reduced; however, for the synthesis of the target molecule, only the ketone must be converted to a secondary alcohol.

The successful execution of this synthesis hinges on the judicious selection of a reducing agent that exhibits high chemoselectivity. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functional groups, milder reagents are required.

The Reagent of Choice: Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent, capable of efficiently reducing aldehydes and ketones, while typically leaving nitro groups intact under standard reaction conditions.[1] This selectivity arises from the difference in electrophilicity between the carbonyl carbon of the ketone and the nitrogen atom of the nitro group. The carbonyl carbon is sufficiently electrophilic to undergo nucleophilic attack by the hydride ion (H⁻) delivered from the borohydride complex. In contrast, the nitro group is less susceptible to hydride attack under these mild conditions.

The reaction mechanism proceeds via the nucleophilic addition of a hydride from NaBH₄ to the electrophilic carbonyl carbon of 2-nitroacetophenone. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by a protic solvent (typically an alcohol) to yield the final product, this compound.[1]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: A schematic of the synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective reduction of nitroacetophenones.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Nitroacetophenone | 165.15 | 1.0 g | 6.06 |

| Sodium Borohydride | 37.83 | 0.69 g | 18.16 |

| Methanol | 32.04 | 9 mL | - |

| 1,4-Dioxane | 88.11 | 6 mL | - |

| Ethyl Acetate | 88.11 | ~50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | q.s. | - |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (6.06 mmol) of 2-nitroacetophenone in a solvent mixture of 9 mL of methanol and 6 mL of 1,4-dioxane.

-

Reduction: To the stirred solution, carefully add 0.69 g (18.16 mmol) of sodium borohydride in small portions over a period of 5-10 minutes. The reaction is exothermic, and portion-wise addition helps to control the temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for 30 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane) to confirm the consumption of the starting material.

-

Work-up: a. Upon completion of the reaction (as indicated by TLC), remove the solvents under reduced pressure using a rotary evaporator. b. To the resulting residue, add 50 mL of ethyl acetate and transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with 10 mL of deionized water and 10 mL of brine to remove any remaining inorganic salts. d. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Product Isolation: a. Filter the dried organic solution to remove the sodium sulfate. b. Concentrate the filtrate under reduced pressure to yield the crude this compound as a yellow oil.[2]

-

Purification (Optional): If TLC analysis of the crude product indicates the presence of impurities, further purification can be achieved by flash column chromatography on silica gel.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Key Expected Signals |

| ¹H NMR (400 MHz, CDCl₃)[2] | δ 7.90 (m, 1H, Ar-H), 7.84 (m, 1H, Ar-H), 7.66 (m, 1H, Ar-H), 7.44 (m, 1H, Ar-H), 5.42 (m, 1H, Ph-CH), 2.33 (d, 1H, J = 3.5 Hz, OH), 1.58 (d, 3H, J = 5.1 Hz, CH₃) |

| ¹³C NMR (CDCl₃, predicted) | Expected peaks for aromatic carbons (some shifted downfield due to the nitro group), a peak for the carbon bearing the hydroxyl group (~65-75 ppm), and a peak for the methyl carbon (~25 ppm). |

| IR Spectroscopy (KBr or neat)[3] | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), asymmetric NO₂ stretch (~1520 cm⁻¹), symmetric NO₂ stretch (~1350 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

Causality and Experimental Insights

-

Solvent System: The use of a protic solvent like methanol is crucial as it participates in the protonation of the alkoxide intermediate. 1,4-dioxane is used as a co-solvent to ensure the solubility of the aromatic starting material.

-

Stoichiometry of NaBH₄: An excess of sodium borohydride is used to ensure the complete reduction of the ketone. Each mole of NaBH₄ can theoretically provide four hydride ions.

-

Work-up Procedure: The aqueous wash steps are critical for removing the borate esters and other inorganic byproducts formed during the reaction.

Troubleshooting and Side Reactions

-

Incomplete Reaction: If TLC indicates the presence of starting material after the allotted reaction time, the cause may be impure or deactivated sodium borohydride. In such cases, the addition of a small amount of fresh NaBH₄ may be necessary.

-

Over-reduction of the Nitro Group: While unlikely with NaBH₄ under these conditions, prolonged reaction times or elevated temperatures could potentially lead to the reduction of the nitro group. Adhering to the recommended reaction time and temperature is crucial.

-

Formation of Borate Esters: The alkoxide intermediate can react further with the boron species to form borate esters. The acidic work-up (or in this case, aqueous work-up) hydrolyzes these esters to liberate the desired alcohol.

Conclusion

The synthesis of this compound from 2-nitroacetophenone is a well-established and reliable procedure that exemplifies the principles of chemoselective reduction. By employing sodium borohydride, researchers can achieve a high yield of the desired product with excellent selectivity. The protocol and insights provided in this guide are intended to equip scientists with the necessary knowledge to successfully and safely perform this synthesis and to effectively characterize the resulting product, thereby facilitating its use in further research and development endeavors.

References

A Comprehensive Technical Guide to 1-(2-Nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Nitrophenyl)ethanol, a chiral organic compound, is a valuable asset in the fields of organic synthesis and pharmaceutical chemistry. Its unique molecular architecture, featuring a nitro group at the ortho position of the phenyl ring attached to an ethanol moiety, makes it a versatile intermediate for the synthesis of more complex molecules.[1][2] This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, its applications, and essential safety and handling information.

Chemical Identity and Properties

CAS Number: 3205-25-2[3][4][5][6]

Synonyms: 2-Nitro-α-methylbenzyl alcohol[4]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [3][4][5] |

| Molecular Weight | 167.16 g/mol | [1][3][4][5] |

| Appearance | Colorless to slightly yellow liquid or solid | [3][4] |

| Melting Point | 40-41 °C | [3][6] |

| Boiling Point | 106-107 °C at 1 mmHg | [3][4][6] |

| Density | 1.23 - 1.24 g/cm³ at 20 °C | [3][4] |

| Refractive Index | 1.5572 - 1.56 at 20 °C | [3][4] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | [3][4] |

| pKa | 13.84 ± 0.20 (Predicted) | [3] |

Synthesis of this compound

The synthesis of racemic (RS)-1-(2-Nitrophenyl)ethanol is commonly achieved through the reduction of 2-nitroacetophenone. The following protocol is a well-established method for this conversion.[3][6]

Experimental Protocol: Synthesis of (RS)-1-(2-Nitrophenyl)ethanol

Materials:

-

2-Nitroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-nitroacetophenone (1.0 g, 6.06 mmol) in a mixture of methanol (9 mL) and 1,4-dioxane (6 mL).[3][6]

-

To this solution, add sodium borohydride (0.69 g, 18.16 mmol) in small portions.[3][6]

-

Stir the reaction mixture at room temperature for 30 minutes.[3][6]

-

Concentrate the reaction mixture under vacuum to remove the solvents.[3][6]

-

Wash the organic layer sequentially with water (10 mL) and brine (10 mL).[3][6]

-

Concentrate the dried organic phase in vacuum to yield racemic (RS)-1-(2-Nitrophenyl)ethanol.[3][6]

Expected Yield: Approximately 1.02 g (100% yield).[3][6]

Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.90 (m, 1H, Ph-H), 7.84 (m, 1H, Ph-H), 7.66 (m, 1H, Ph-H), 7.44 (m, 1H, Ph-H), 5.42 (m, 1H, Ph-CH), 2.33 (d, 1H, J = 3.5 Hz, OH), 1.58 (d, 3H, J = 5.1 Hz, CH₃).[3][6]

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[2][4] Its structure allows for the introduction of various functional groups, making it a crucial component in the design of novel therapeutic compounds.[1][2][4] The compound is also utilized in research targeting neurological disorders.[2]

-

Organic Synthesis: The presence of both a nitro group and a hydroxyl group provides multiple reaction sites, making it a valuable precursor for more complex organic molecules.[1] The nitro group can be readily transformed into other functionalities, expanding its synthetic utility.[1]

-

Agrochemical Production: Similar to its role in pharmaceuticals, it is used as an intermediate in the manufacturing of certain agrochemicals.[2][4]

-

Analytical Chemistry: this compound is employed as a reagent for the detection of specific metal ions due to its ability to form stable complexes.[2][4]

-

Material Science: Its properties allow for incorporation into polymers and coatings, potentially enhancing material performance.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [7][8][9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a well-ventilated place.[9] Keep the container tightly closed and sealed in a dry environment at room temperature.[3][6]

Conclusion

This compound is a chemical compound with significant utility in both academic research and industrial applications. Its well-defined properties and versatile reactivity make it an indispensable tool for chemists and pharmaceutical scientists. Adherence to established synthesis protocols and safety guidelines is paramount to ensure its effective and safe utilization.

References

- 1. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 3205-25-2 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 3205-25-2 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. aksci.com [aksci.com]

- 9. chemicalbook.com [chemicalbook.com]

"1-(2-Nitrophenyl)ethanol" molecular weight and formula

An In-Depth Technical Guide to 1-(2-Nitrophenyl)ethanol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in advanced organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, mechanistic rationale, and diverse applications. By integrating field-proven insights with established scientific principles, this guide serves as an authoritative resource for leveraging this compound in the laboratory and beyond.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-Nitro-α-methylbenzyl Alcohol, is a nitroaromatic compound whose utility stems from the reactive potential of its hydroxyl and nitro functional groups. The strategic placement of the nitro group at the ortho position to the hydroxyethyl substituent creates unique electronic and steric characteristics that are instrumental in its synthetic applications.

Chemical Identity

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These parameters are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Pale yellow solid or oil; colorless to slightly yellow liquid. | [2][4] |

| Melting Point | 40-41 °C | [4] |

| Boiling Point | 106-107 °C @ 1 mmHg | [2][3][4] |

| Density | 1.23 - 1.24 g/cm³ @ 20 °C | [2][3][4] |

| Refractive Index | n20/D 1.557 - 1.560 | [2][3][4] |

| Solubility | Soluble in methanol, dichloromethane, ether, and ethyl acetate. | [3][4] |

| pKa | 13.84 ± 0.20 (Predicted) | [4] |

Synthesis Protocol and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the ketone functionality in 2-nitroacetophenone.

Causality in Reagent Selection

The choice of sodium borohydride (NaBH₄) as the reducing agent is a deliberate and critical decision. While more potent reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the nitro group, NaBH₄ is a milder hydride donor. This chemoselectivity allows for the preferential reduction of the carbonyl group to a secondary alcohol while preserving the nitro group, which is often essential for subsequent functional group transformations. The reaction is typically performed in a protic solvent like methanol, which facilitates the hydride transfer mechanism.

Visualized Synthesis Workflow

References

Spectroscopic Data of 1-(2-Nitrophenyl)ethanol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 1-(2-nitrophenyl)ethanol (CAS No. 3205-25-2), a key intermediate in various organic syntheses.[1][2][3] As a nitrated benzylic alcohol, its characterization is fundamental for professionals in pharmaceutical development and materials science. This document moves beyond a simple data repository to offer insights into the rationale behind spectroscopic analysis, ensuring both accuracy and a deeper understanding of the molecular structure.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecular structure is paramount before delving into its spectroscopic signatures. This compound possesses a chiral center at the carbinol carbon, an aromatic ring substituted with a sterically demanding nitro group ortho to the ethanol substituent, and a hydroxyl group capable of hydrogen bonding. These features give rise to a unique and interpretable set of spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The spectrum of this compound provides a clear fingerprint of its proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.00 ppm, providing a reliable reference point.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add a minimum of 8 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data and Interpretation

The following table summarizes the reported ¹H NMR data for this compound in CDCl₃.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.90 | m | - | 1H | Aromatic (Ph-H) |

| ~7.84 | m | - | 1H | Aromatic (Ph-H) |

| ~7.66 | m | - | 1H | Aromatic (Ph-H) |

| ~7.44 | m | - | 1H | Aromatic (Ph-H) |

| ~5.42 | m (quartet) | ~6.5 Hz (expected) | 1H | Ph-CH (OH) |

| ~2.33 | d | 3.5 Hz | 1H | OH |

| ~1.58 | d | 5.1 Hz | 3H | CH₃ |

Interpretation Insights:

-

Aromatic Region (7.44-7.90 ppm): The four protons on the benzene ring appear as a complex multiplet (m) in the downfield region. This is due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The ortho-substitution pattern leads to a complex splitting that is often difficult to resolve into simple first-order patterns.

-

Benzylic Proton (5.42 ppm): The single proton on the carbon bearing the hydroxyl group (the carbinol proton) is significantly deshielded by both the adjacent aromatic ring and the electronegative oxygen atom. It is expected to be a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).

-

Hydroxyl Proton (2.33 ppm): The hydroxyl proton appears as a doublet, indicating coupling to the benzylic proton.[1] The chemical shift of this proton can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[4][5] In many cases, rapid exchange can average out the coupling, resulting in a broad singlet.[5]

-

Methyl Protons (1.58 ppm): The three protons of the methyl group appear as a doublet, as they are coupled to the single benzylic proton (n+1 rule, 1+1=2).

Caption: ¹H-¹H spin-spin coupling in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Characteristics

-

Sample Preparation & Acquisition: The protocol is similar to ¹H NMR, though a higher concentration of the sample (20-50 mg) and a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is standardly applied to simplify the spectrum to a series of singlets, where each unique carbon environment gives one peak.

-

Predicted Chemical Shifts:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded, likely appearing around 147-150 ppm. The carbon bearing the ethanol substituent (C-CHOH) would be expected in the 140-145 ppm range. The remaining four aromatic carbons (CH) would resonate between 124-134 ppm.

-

Carbinol Carbon (-CHOH): This carbon, being attached to an electronegative oxygen, will be found in the aliphatic downfield region, typically between 65-75 ppm.[5]

-

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected in the 20-25 ppm range.

-

Predicted ¹³C NMR Data Table

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148 | C -NO₂ | Strong deshielding by the nitro group. |

| ~142 | C -CH(OH)CH₃ | Quaternary aromatic carbon, deshielded. |

| 124-134 | Aromatic C H | Standard range for aromatic methine carbons. |

| ~70 | Ph-C H(OH) | Deshielded by the attached hydroxyl group.[5] |

| ~24 | C H₃ | Typical aliphatic carbon chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR spectroscopy often employs an ATR accessory for its simplicity and minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Expected IR Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, nitro, and aromatic groups.

| Expected Frequency (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3500-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | This is a hallmark of alcohols.[6] The broadness is due to intermolecular hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the benzene ring. |

| 2980-2850 | Aliphatic C-H stretch | Medium | Arises from the C-H bonds of the methyl and methine groups. |

| 1550-1475 | Asymmetric NO₂ stretch | Strong | A very strong and characteristic absorption for aromatic nitro compounds.[7][8][9] Conjugation with the ring lowers the frequency compared to aliphatic nitro compounds.[8][10] |

| 1360-1290 | Symmetric NO₂ stretch | Strong | The second key diagnostic peak for the nitro group.[7][8] |

| ~1600, ~1450 | Aromatic C=C ring stretch | Medium | These absorptions are characteristic of the benzene ring itself. |

| 1260-1050 | C-O stretch | Strong | A strong band confirming the presence of the alcohol functional group.[6] |

| ~750 | C-H out-of-plane bend (ortho-subst.) | Strong | This strong band in the fingerprint region is often indicative of 1,2-disubstitution on a benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable ions.

-

Detection: The ions are separated by their m/z ratio in a mass analyzer and detected.

Expected Fragmentation Pattern

The molecular weight of this compound is 167.16 g/mol .[2][11] The mass spectrum is expected to show a molecular ion peak at m/z = 167. The fragmentation will be governed by the stability of the resulting ions and neutral losses.

Major Fragmentation Pathways:

-

α-Cleavage: This is a dominant fragmentation pathway for alcohols.[12][13] Cleavage of the C-C bond between the methyl group and the carbinol carbon is highly favorable as it results in a resonance-stabilized ion.

-

Loss of a methyl radical (•CH₃): M⁺• - 15 → [M-15]⁺. This would lead to a prominent peak at m/z = 152 . This fragment, [C₇H₆NO₂]⁺, is the base peak in many similar benzylic alcohols.

-

-

Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da).[12][14]

-

M⁺• - 18 → [M-18]⁺•. This would result in a peak at m/z = 149 .

-

-

Fragmentation of the Nitro Group: The nitro group can also direct fragmentation.

-

Loss of •NO₂: M⁺• - 46 → [M-46]⁺. A peak at m/z = 121 corresponding to the [C₈H₉O]⁺ ion.

-

Loss of •OH: M⁺• - 17 → [M-17]⁺. A peak at m/z = 150 . This is common in benzylic alcohols.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The ¹H NMR confirms the connectivity and relative orientation of the protons. The predicted ¹³C NMR spectrum maps the carbon framework. IR spectroscopy definitively identifies the key alcohol and nitro functional groups, while mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. This guide serves as a practical reference for the analysis of this compound and as a framework for interpreting the spectroscopic data of related molecules in drug development and chemical research.

References

- 1. This compound CAS#: 3205-25-2 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. docsity.com [docsity.com]

- 11. This compound | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. GCMS Section 6.10 [people.whitman.edu]

"1-(2-Nitrophenyl)ethanol" as a building block in organic synthesis

An In-depth Technical Guide to 1-(2-Nitrophenyl)ethanol: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block. Characterized by a secondary alcohol and an ortho-positioned nitro group, its structure is primed for a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and, most importantly, its application as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] For researchers and drug development professionals, understanding the reactivity and synthetic potential of this molecule opens avenues for innovation and the streamlined development of new chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. This compound is typically a colorless to pale yellow liquid or low-melting solid, soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3205-25-2 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid or Pale Yellow Solid | [1][2] |

| Boiling Point | 107 °C @ 1 mmHg | [1][2][4] |

| Density | 1.24 g/mL | [1] |

| Refractive Index (n20D) | 1.56 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Characterization: The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides clear diagnostic signals. A characteristic multiplet for the benzylic proton (Ph-CH) appears around 5.4 ppm. The aromatic protons resonate in the 7.4-7.9 ppm region, while the methyl group (CH₃) protons present as a doublet near 1.58 ppm. The hydroxyl proton (OH) is typically a broad singlet that can vary in chemical shift.[2]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹.[5] Asymmetric and symmetric stretching of the nitro group (NO₂) are observed as strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[6]

-

Mass Spectrometry: In mass spectrometry, this compound undergoes characteristic fragmentation patterns, including alpha cleavage and dehydration, which can be used to confirm its structure.[5]

Synthesis of this compound

The most direct and common route to racemic this compound is the reduction of the corresponding ketone, 2-nitroacetophenone. This transformation is typically achieved with high efficiency using standard reducing agents.

Protocol 1: Synthesis of Racemic (RS)-1-(2-Nitrophenyl)ethanol via Ketone Reduction

This protocol is based on the well-established reduction of a ketone using sodium borohydride (NaBH₄), a mild and selective reagent that efficiently reduces ketones without affecting the nitro group under standard conditions.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitroacetophenone (1.0 g, 6.06 mmol) in a solvent mixture of methanol (9 mL) and 1,4-dioxane (6 mL).[2][4]

-

Reagent Addition: To this stirred solution at room temperature, add sodium borohydride (0.69 g, 18.16 mmol) in small portions. The portion-wise addition is crucial to control the exothermic reaction and any initial effervescence.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 30 minutes.[2] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Workup and Extraction:

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the remaining residue with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (10 mL) and brine (10 mL). The water wash removes inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.[2]

-

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuum to yield the product, (RS)-1-(2-Nitrophenyl)ethanol, typically as a yellow oil or solid.[2] This method often results in a quantitative yield.[2]

Caption: General workflow for the synthesis of this compound.

Asymmetric Synthesis: Accessing Chiral Alcohols

For many pharmaceutical applications, obtaining a single enantiomer of a chiral alcohol is essential.[7] Enantiomerically pure this compound can be synthesized via the catalytic asymmetric reduction of 2-nitroacetophenone. This is often achieved using chiral catalysts, such as those based on Ruthenium or Rhodium complexes, or through biocatalytic methods employing alcohol dehydrogenases (ADHs).[8][9] These advanced methods provide access to either the (R) or (S) enantiomer with high enantioselectivity, which are critical precursors for chiral drugs.[8]

Core Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo oxidation, esterification, or dehydration, while the nitro group is a precursor to a primary amine.

Caption: Synthetic versatility of this compound.

Reduction of the Nitro Group: Synthesis of 2-Amino-1-phenylethanol Derivatives

The most significant application of this compound is its conversion to 2-amino-1-phenylethanol derivatives. This transformation is a cornerstone in the synthesis of numerous pharmaceuticals.[1][10] The reduction of the aromatic nitro group to a primary amine is a robust and high-yielding reaction.

Causality: The resulting amino alcohol scaffold is a privileged structure in medicinal chemistry. The presence of the amino and hydroxyl groups allows for further derivatization to modulate pharmacological activity, solubility, and other drug-like properties.

Protocol 2: Catalytic Hydrogenation to 2-Amino-1-(2-nitrophenyl)ethanol

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are commonly employed.[11]

Methodology:

-

Catalyst Preparation: In a hydrogenation vessel, suspend 10% Pd/C catalyst (typically 5-10 mol%) in a suitable solvent such as ethanol or methanol.

-

Substrate Addition: Add a solution of this compound (1 equivalent) in the same solvent to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (pressure can range from atmospheric to several atmospheres) and stir the mixture vigorously at room temperature.[11]

-

Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-1-phenylethanol derivative can be purified further by crystallization or chromatography if necessary.

Reactions of the Hydroxyl Group

The secondary alcohol functionality provides another handle for synthetic manipulation.

-

Oxidation to 2-Nitroacetophenone: The hydroxyl group can be oxidized back to the parent ketone using a variety of oxidizing agents.[12] Mild conditions, for instance using pyridinium chlorochromate (PCC) or a Swern oxidation, are effective for this transformation, yielding 2-nitroacetophenone. This allows for the temporary use of the alcohol as a masked ketone or for accessing different reaction pathways.[12]

-

Esterification and Etherification: The alcohol can be readily converted into esters or ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride) under acidic or basic conditions.[13][14] Etherification can be performed, for example, via the Williamson ether synthesis. These reactions are useful for installing protecting groups or for creating derivatives with altered biological or physical properties.[1]

-

Dehydration to 2-Nitrostyrene: Under acidic conditions and heat, this compound can undergo dehydration (elimination of water) to form 2-nitrostyrene. This styrene derivative is a valuable monomer for polymerization and a Michael acceptor in conjugate addition reactions, further expanding the synthetic utility of the parent alcohol.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed or inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][15]

-

Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]

-

Conclusion

This compound stands out as a strategically important and economically viable building block in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to key intermediates like 2-amino-1-phenylethanol derivatives, which are crucial in pharmaceutical development. The straightforward synthesis of the racemic form and the availability of asymmetric routes to its chiral enantiomers further enhance its appeal. For chemists engaged in the design and synthesis of complex molecules, a comprehensive understanding of the reactivity and potential of this compound is an invaluable asset for accelerating discovery and innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 3205-25-2 [m.chemicalbook.com]

- 3. This compound | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3205-25-2 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pharmtech.com [pharmtech.com]

- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]

- 10. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Ester synthesis by esterification [organic-chemistry.org]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Nitrophenyl)ethanol

This guide provides a comprehensive technical overview of the solubility and stability of 1-(2-Nitrophenyl)ethanol (CAS No. 3205-25-2), a versatile intermediate in the pharmaceutical and chemical industries.[1] Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer field-proven insights into the handling, formulation, and analysis of this compound.

Physicochemical Properties

This compound is a nitroaromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[2] It typically appears as a colorless to slightly yellow or yellow liquid or solid, with a melting point of 40-41°C and a boiling point of 106-107°C at 1 mmHg.[3]

| Property | Value | Reference(s) |

| CAS Number | 3205-25-2 | [3] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid/solid | [1][3] |

| Melting Point | 40-41 °C | [3] |

| Boiling Point | 106-107 °C @ 1 mmHg | [3] |

| Density | ~1.23 g/cm³ (at 20 °C) | [3] |

Solubility Profile

Understanding the solubility of this compound is critical for its use in synthesis, formulation, and analytical testing. While quantitative solubility data is not extensively available in the literature, a qualitative understanding and predictive insights can be derived from its structure and available information.

Qualitative Solubility

This compound is known to be soluble in several common organic solvents, including:

Its solubility in these solvents is attributed to the organic nature of the benzene ring and the ethyl group, as well as the hydrogen bonding capability of the hydroxyl group.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low. This is due to the hydrophobic nature of the nitrophenyl group. For a related compound, 2-(4-Nitrophenyl)ethanol, the solubility in water is described as "slightly soluble".[4] The position of the nitro group is unlikely to dramatically alter this characteristic. The solubility in aqueous solutions will also be influenced by pH, although significant changes are not expected given the pKa of the alcohol proton.

Protocol for Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is recommended. The isothermal shake-flask method is a reliable approach.[5]

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane)

-

Shaking incubator or thermostatically controlled water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous)

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (as described in Section 4).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a calibration curve prepared from standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in g/L or mg/mL using the following formula, accounting for the dilution factor: S = Concentration from HPLC × Dilution Factor

-

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for this purpose.[6][7]

Overview of Forced Degradation

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.[8] These studies are a key component of demonstrating the specificity of stability-indicating analytical methods. The typical stress conditions include:

-

Hydrolysis (acidic and basic)

-

Oxidation

-

Photolysis

-

Thermal stress

Photostability

This compound is a photolabile compound. Irradiation of 2-nitrobenzyl alcohols, including this compound, is known to yield the corresponding 2-nitroso carbonyl compound. In this case, irradiation leads to the formation of 2-nitrosoacetophenone. The quantum yield for this type of reaction in related 1-(2-nitrophenyl)ethyl compounds has been reported to be in the range of 0.5 to 0.6.[9]

Plausible Photodegradation Pathway: Upon absorption of UV light, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form 2-nitrosoacetophenone.

Caption: Plausible Photodegradation Pathway of this compound.

Hydrolytic Stability

The susceptibility of this compound to hydrolysis under acidic and basic conditions has not been specifically reported. However, based on its structure (a secondary alcohol), it is expected to be relatively stable to hydrolysis under neutral and mild acidic or basic conditions at ambient temperature. Forced degradation studies at elevated temperatures and more extreme pH values are necessary to evaluate this.

Oxidative Stability

The presence of a benzylic alcohol makes the compound potentially susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[10] Oxidation could potentially lead to the formation of 2-nitroacetophenone.

Thermal Stability

Based on information for the analogous 3-nitro isomer, this compound is expected to be stable under recommended storage conditions (room temperature).[11] At elevated temperatures, decomposition is likely to occur, with the potential evolution of carbon oxides (CO, CO₂) and nitrogen oxides (NOₓ).[11] The primary thermal degradation pathway for nitroaromatic compounds often involves the cleavage of the C-NO₂ bond.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of the compound to a light source in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (unstressed), using a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control.

-

Calculate the percentage of degradation.

-

Identify and characterize any significant degradation products using techniques like LC-MS/MS.

-

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential impurities or degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.[6][7]

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

Starting Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential degradants have significant absorbance (a photodiode array detector is recommended for method development).

-

Column Temperature: 30°C.

Method Development Strategy:

-

Analyze the unstressed and stressed samples from the forced degradation studies.

-

Optimize the mobile phase composition, gradient profile, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Ensure peak purity of the parent compound in the stressed samples using a photodiode array detector.

Validation of the Stability-Indicating Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[12]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, this guide offers a scientifically grounded approach to its characterization. The provided protocols for determining solubility and conducting forced degradation studies, along with the strategy for developing a validated stability-indicating HPLC method, will empower researchers and drug development professionals to effectively work with this important chemical intermediate. It is imperative that experimental data be generated to confirm the illustrative stability profile and to establish precise solubility parameters for specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3205-25-2 [m.chemicalbook.com]

- 4. 2-(4-Nitrophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijtrd.com [ijtrd.com]

- 9. researchgate.net [researchgate.net]

- 10. eeer.org [eeer.org]

- 11. aksci.com [aksci.com]

- 12. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Safe Handling of 1-(2-Nitrophenyl)ethanol for Research and Development

This guide provides an in-depth overview of the safety considerations and handling protocols for 1-(2-Nitrophenyl)ethanol (CAS No. 3205-25-2), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Compound: Profile of this compound

This compound is a nitroaromatic alcohol recognized for its role as a key building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a nitro group on the phenyl ring, is pivotal to its reactivity and, consequently, its potential hazards. While it is a valuable tool in medicinal chemistry for designing novel therapeutic agents, its handling necessitates a thorough understanding of its properties and associated risks.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid or solid | [1] |

| Boiling Point | 106-107 °C at 1 mmHg | [1] |

| Melting Point | 40-41 °C | ChemicalBook |

| Density | 1.24 g/mL | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane, ether, ethyl acetate, and methanol. | ChemicalBook |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that demand stringent safety measures.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | [2] |

The presence of the nitro group on the aromatic ring is a key determinant of its toxicological profile. Aromatic nitro compounds are known to pose various health risks, and while specific toxicological data for this compound is limited, the potential for adverse effects should not be underestimated.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when handling this compound.

Engineering Controls

All operations involving this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols. The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[5] A face shield should be worn in situations with a higher risk of splashes.[6]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific breakthrough data for this compound, it is prudent to select gloves with broad resistance to organic chemicals, such as nitrile or neoprene gloves. Always inspect gloves for any signs of degradation before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental skin contact.

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling

-

Avoid Contact: All direct contact with the skin, eyes, and clothing must be avoided.

-

Ventilation: Always handle the compound in a chemical fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. While not classified as flammable, the potential for hazardous reactions exists.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Segregation: Store separately from strong acids and bases.

Emergency Procedures: A Self-Validating Response System

A clear and well-rehearsed emergency plan is crucial. The following protocols are designed to be a self-validating system for responding to incidents involving this compound.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, the following workflow should be initiated immediately to contain and remediate the situation safely.

Caption: Workflow for responding to an accidental spill.

Waste Disposal Considerations

Chemical waste containing this compound must be treated as hazardous waste.[7]

-

Containerization: Collect all waste in a dedicated, properly labeled, and sealed container.

-

Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.[7]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][9] Do not dispose of it down the drain or in regular trash.

Conclusion: A Commitment to Safety

While this compound is a valuable reagent in scientific research and development, its potential hazards necessitate a culture of safety and meticulous adherence to established protocols. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following safe handling and disposal procedures, researchers can mitigate the risks and harness the full potential of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. epa.gov [epa.gov]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

A Technical Guide to 1-(2-Nitrophenyl)ethanol: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract: This technical guide provides an in-depth exploration of 1-(2-Nitrophenyl)ethanol, a chemical entity poised for significant applications in medicinal chemistry. We move beyond a simple cataloging of properties to a functional analysis of its potential, grounded in established chemical principles and contemporary drug discovery paradigms. This document serves as a resource for researchers, scientists, and drug development professionals, elucidating the strategic value of this building block. We will examine its synthesis, key chemical transformations, and project its utility in developing novel therapeutic agents by drawing parallels with structurally related bioactive molecules. The guide includes detailed experimental protocols and visual workflows to bridge theory with practical laboratory application.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. An ideal chemical building block offers a blend of structural novelty, synthetic accessibility, and, most importantly, versatile reactivity. This compound, with its characteristic ortho-substituted nitrophenyl ring and a secondary benzylic alcohol, presents a compelling case for its utility as a strategic scaffold.[1][2][3]

The molecule, with the chemical formula C₈H₉NO₃[4], possesses two key functional groups that can be manipulated orthogonally, providing a powerful platform for generating diverse molecular libraries. The nitro group is a well-established precursor to an amino group, a cornerstone of many pharmaceutical structures, while the alcohol moiety allows for a range of modifications, including oxidation, esterification, and etherification.[1] This bifunctionality is the core of its potential, enabling chemists to explore chemical space efficiently. The presence of the nitro group, a known pharmacophore in some contexts and a potent electron-withdrawing group, significantly influences the molecule's electronic properties and potential biological interactions.[5][6][7]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [8] |

| Molecular Weight | 167.16 g/mol | [8] |

| Appearance | Pale Yellow Solid or Yellow Oil | [9] |

| Melting Point | 40-41 °C | [9] |

| Boiling Point | 106-107 °C @ 1 mmHg | [3][9] |

| Solubility | Dichloromethane, Ether, Ethyl Acetate, Methanol | [9] |

| pKa | 13.84 ± 0.20 (Predicted) | [9] |

Synthesis and Core Reactivity

The accessibility of a building block is paramount. This compound can be reliably synthesized via the reduction of 2-nitroacetophenone, a commercially available starting material. This straightforward conversion makes it a readily available scaffold for research and development.

Standard Synthesis Protocol: Reduction of 2-Nitroacetophenone

The most common laboratory-scale synthesis involves the reduction of the ketone in 2-nitroacetophenone using a mild reducing agent like sodium borohydride (NaBH₄). This method is efficient, high-yielding, and proceeds under gentle conditions, preserving the sensitive nitro group.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroacetophenone (1.0 g, 6.06 mmol) in a solvent mixture of methanol (9 mL) and 1,4-dioxane (6 mL).[9]

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (0.69 g, 18.16 mmol) in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.[9]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the residue with ethyl acetate (50 mL) and water (10 mL).[9]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).[9]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield racemic (RS)-1-(2-Nitrophenyl)ethanol as a yellow oil or pale yellow solid. The reaction typically proceeds with near-quantitative yield.[9]

Causality Behind Experimental Choices:

-

Mixed Solvent System: The methanol/dioxane system ensures the solubility of both the polar substrate and the borohydride reagent. Methanol also serves as a proton source for the work-up of the borate ester intermediate.

-

Portion-wise Addition of NaBH₄: This controls the exothermic reaction and prevents potential side reactions.

-

Aqueous Work-up and Brine Wash: This procedure effectively removes inorganic salts and residual water from the organic layer, ensuring the purity of the final product.

Caption: Workflow for the synthesis of this compound.

The Gateway to Medicinal Chemistry Applications

The true potential of this compound is realized through the strategic manipulation of its functional groups. It serves as a versatile intermediate for molecules in diverse therapeutic areas, including anti-inflammatory, analgesic, and neurological agents.[2][3][10]

A Bifunctional Linchpin: Key Transformations

The synthetic utility stems from two primary reaction pathways: transformations of the nitro group and reactions at the alcohol center.

-

Reduction of the Nitro Group: The conversion of the nitro group to an aniline is arguably the most critical transformation. This opens the door to a vast array of well-established amine chemistries, including amide bond formation, sulfonylation, and reductive amination. The resulting 2-aminophenylethanol scaffold is a privileged structure in medicinal chemistry.

-

Modification of the Alcohol Group: The secondary alcohol can be esterified to produce prodrugs or modulate solubility, oxidized to a ketone to introduce a new reactive handle, or converted into an ether to explore further structure-activity relationships (SAR).

Caption: Key synthetic transformations of this compound.

Potential Therapeutic Applications

While direct biological activity data for this compound is limited, the extensive bioactivity of nitroaromatic compounds and their derivatives provides a strong rationale for its use as a scaffold.[1][6]

A. Anti-Inflammatory and Analgesic Agents: Nitro-containing compounds are known to modulate inflammatory pathways.[6] Some exert their effects by inhibiting key pro-inflammatory mediators.[5] The scaffold derived from this compound, particularly after reduction to the corresponding aniline, can be elaborated into inhibitors of enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS), which are critical targets in inflammation and pain management.[6] The development of nitrophenyl-containing heterocycles has also shown promise in identifying novel anticancer agents.[11]

Caption: Inhibition of pro-inflammatory pathways by nitroaromatic compounds.

B. Antimicrobial Agents: The nitroaromatic scaffold is a classic pharmacophore in antimicrobial drug discovery, with chloramphenicol being a notable example.[6] The antimicrobial activity is often attributed to the in-situ reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[5] This established mechanism suggests that novel derivatives of this compound could be synthesized and screened for activity against a range of bacterial and parasitic pathogens.[6][7]

C. Central Nervous System (CNS) Agents: The ability to generate diverse libraries from the this compound core makes it a suitable starting point for CNS drug discovery. Its derivatives have been explored for potential applications in targeting neurological disorders.[2] The scaffold's size and properties are amenable to modification to achieve blood-brain barrier penetration, a key requirement for CNS-active drugs. For instance, the isomeric 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA) was investigated as a beta-adrenergic receptor antagonist.[12]

Future Outlook and Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for innovation in medicinal chemistry. Its value lies not in its intrinsic biological activity, but in its synthetic flexibility. The twin functionalities of the nitro group and the benzylic alcohol provide a robust platform for the rapid generation of diverse and novel chemical entities.[1][13]

As drug discovery continues to demand more complex and three-dimensional molecules, the utility of such versatile building blocks will only increase.[14] We anticipate that the strategic application of this compound will contribute to the development of new therapeutic candidates across a spectrum of diseases. This guide has outlined the foundational chemistry and provided a scientifically-grounded rationale for its inclusion in modern drug discovery programs.

References

- 1. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C8H9NO3 | CID 97851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 3205-25-2 [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]